molecular formula C13H9BrFNO B2701432 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol CAS No. 674284-65-2

2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol

Cat. No.: B2701432
CAS No.: 674284-65-2
M. Wt: 294.123
InChI Key: OIOZQBSUUCSSMM-LZYBPNLTSA-N
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Description

Historical Development of Salicylaldimine Chemistry

The foundation of Schiff base chemistry dates to 1864, when Hugo Schiff first reported the condensation reaction between aldehydes and amines to form imine linkages. Salicylaldimines, a subclass derived from salicylaldehyde derivatives, emerged prominently in the mid-20th century as coordination chemistry advanced. Early work by Pfeiffer and later by Calvin established their utility in forming stable metal complexes, particularly with transition metals like copper and iron. The 1968 development of chiral Schiff base ligands by Noyori marked a turning point, enabling asymmetric catalysis in cyclopropanation reactions.

Salicylaldimines gained further attention with the discovery of their role in biological systems, such as the pyridoxal phosphate-dependent enzymes, where Schiff base intermediates facilitate transamination reactions. The integration of electron-withdrawing groups like halogens into salicylaldimine frameworks, as seen in 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol, reflects modern efforts to fine-tune ligand electronic properties for specialized applications.

Significance in Coordination Chemistry Research

Salicylaldimines serve as versatile ligands due to their:

  • Bidentate or polydentate coordination modes : The phenolic oxygen and imine nitrogen provide two donor atoms, while extended conjugation allows for additional binding sites.
  • Electronic tunability : Substituents like bromo and fluoro groups alter electron density at the metal center, influencing redox potentials and catalytic activity.
  • Structural predictability : The rigid planar geometry of the imine backbone enforces specific coordination geometries, aiding in the design of metal-organic frameworks (MOFs) and heterobimetallic complexes.

Recent studies on ruthenium(III) salicylaldimine complexes demonstrate their efficacy in anticancer applications, where halogen substituents enhance lipophilicity and cellular uptake. Similarly, sodium and potassium salicylaldiminates exhibit unusual structural motifs, such as double heterocubanes and ligand-induced E/Z isomerization, highlighting their versatility in supramolecular chemistry.

Structural Features of Imine-Based Compounds

The molecular architecture of this compound is defined by three key elements:

  • Imine linkage (‒CH=N‒) : The E-configured C=N bond creates a planar geometry, facilitating π-conjugation between the aromatic rings. This rigidity enhances stability and influences metal-binding selectivity.
  • Halogen substituents :
    • Bromo group (2-position) : Introduces steric bulk and polarizability, favoring hydrophobic interactions in biological systems.
    • Fluoro group (4-position) : Withdraws electron density via inductive effects, modulating the acidity of the phenolic proton and the Lewis basicity of the imine nitrogen.
Structural Feature Role in Coordination Chemistry
Phenolic -OH Deprotonates to form O⁻ donor site
Imine N σ-donor and π-acceptor
Bromine substituent Enhances lipophilicity
Fluorine substituent Tunes electron density
  • Conjugated π-system : The overlap of p-orbitals across the imine and aryl rings enables charge delocalization, critical for applications in photophysics and redox catalysis.

Research Objectives and Scientific Importance

Current investigations of this compound aim to:

  • Elucidate substituent effects : Correlate bromo/fluoro placement with metal-ligand bond strength using spectroscopic and computational methods.
  • Develop functional materials : Engineer MOFs and heterogeneous catalysts by exploiting the ligand’s predictable coordination behavior.
  • Advance medicinal inorganic chemistry : Evaluate the compound’s ruthenium or iron complexes for selective cytotoxicity against cancer cells, leveraging halogen-enhanced membrane permeability.

Properties

IUPAC Name

2-[(2-bromo-4-fluorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-11-7-10(15)5-6-12(11)16-8-9-3-1-2-4-13(9)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOZQBSUUCSSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

The following table summarizes key structural and electronic differences between the target compound and analogous Schiff bases:

Compound Name Substituents (Position) Key Features Applications/Properties Reference
2-{(E)-[(2-Bromo-4-fluorophenyl)imino]methyl}phenol Br (2), F (4) on aniline Strong electron-withdrawing effects; planar structure OLEDs, metal coordination
4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol Br (4), F (2), NO₂ (5) on aniline Enhanced electron deficiency due to NO₂; R factor = 0.032 (high precision) Crystallography, catalysis
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Br (2), Cl (4,6) on salicylaldehyde Mixed halogen effects; density = 1.48 g/cm³ Antibacterial agents
(E)-4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol Br (4) on aniline, OCH₃ (2) Methoxy group increases electron density; pKa = 8.17 (predicted) Antioxidant studies
2-[(E)-[(4-Bromo-2-fluorophenyl)imino]methyl]phenol Br (4), F (2) on aniline Isomeric substitution alters conjugation; λem = 480 nm (OLEDs) Photovoltaic materials
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: Bromo and fluoro substituents (target compound) reduce electron density on the aromatic ring, enhancing stability toward oxidation.
  • Crystallographic Precision: Compounds like 4-bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol exhibit high crystallographic reliability (R factor = 0.032), enabling precise molecular modeling .

Biological Activity

2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol, also known as a Schiff base, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. The compound features a complex structure characterized by the presence of bromine and fluorine substituents, which influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrFNO, with a molecular weight of approximately 294.12 g/mol. Its structure includes an imine linkage, which is crucial for its biological activity.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Differences
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}phenolC13H10BrFNODifferent substitution pattern
2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenolC13H9ClFNOChlorine instead of bromine
4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenolC13H10BrFNODifferent fluorine position

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that Schiff bases derived from phenolic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial action is believed to result from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Molecular docking studies suggest that the compound can bind effectively to bacterial enzymes, leading to their inactivation.

Anticancer Activity

In recent studies, this compound has been evaluated for its anticancer potential. Preliminary findings indicate that it may induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Apoptotic Pathways : It activates caspase pathways, leading to programmed cell death. Studies involving flow cytometry and Annexin V assays have confirmed these effects.

Enzyme Inhibition

The compound also demonstrates enzyme inhibition properties, particularly against enzymes involved in inflammatory processes. For instance:

  • p38 MAP Kinase Inhibition : This pathway is crucial in mediating inflammatory responses. Inhibition studies have suggested that this compound can effectively block this kinase, providing a potential therapeutic avenue for treating inflammatory diseases.

Case Studies

Several case studies have been conducted to assess the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the minimum inhibitory concentrations (MICs) of various Schiff bases, including this compound. The results indicated MIC values ranging from 50 to 200 µg/mL against different bacterial strains, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : A cytotoxicity study on human cancer cell lines demonstrated that the compound exhibited significant growth inhibition with a GI50 value comparable to standard anticancer drugs .

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